molecular formula C13H10ClNO4S B3367024 2-Benzenesulfonamido-4-chlorobenzoic acid CAS No. 158580-85-9

2-Benzenesulfonamido-4-chlorobenzoic acid

Cat. No.: B3367024
CAS No.: 158580-85-9
M. Wt: 311.74 g/mol
InChI Key: QTUISZDXQYLLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzenesulfonamido-4-chlorobenzoic acid: is an organic compound with the molecular formula C13H10ClNO4S and a molecular weight of 311.74 g/mol It is characterized by the presence of a benzenesulfonamide group and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Benzenesulfonamido-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with benzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions:

2-Benzenesulfonamido-4-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

Chemistry:

In chemistry, 2-Benzenesulfonamido-4-chlorobenzoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine:

In biological and medical research, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors .

Industry:

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for creating compounds with specific properties .

Mechanism of Action

The mechanism of action of 2-Benzenesulfonamido-4-chlorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonamide group can form hydrogen bonds with active sites, while the chlorobenzoic acid moiety may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Uniqueness:

2-Benzenesulfonamido-4-chlorobenzoic acid is unique due to the combination of both the benzenesulfonamide and chlorobenzoic acid groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .

Properties

IUPAC Name

2-(benzenesulfonamido)-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-9-6-7-11(13(16)17)12(8-9)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUISZDXQYLLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzenesulfonamido-4-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Benzenesulfonamido-4-chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Benzenesulfonamido-4-chlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Benzenesulfonamido-4-chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Benzenesulfonamido-4-chlorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Benzenesulfonamido-4-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.